Studies suggest fenchyl alcohol possesses antimicrobial activity against various bacteria and fungi. Research has demonstrated its effectiveness against foodborne pathogens like E. coli and Staphylococcus aureus []. Additionally, it exhibits antifungal properties against Candida albicans, a common fungal pathogen []. These findings warrant further investigation of fenchyl alcohol's potential as a natural antimicrobial agent.
Fenchyl alcohol shows promise as a natural insecticide. Studies have reported its efficacy against various insect pests, including mosquitoes and bed bugs [, ]. This eco-friendly approach to pest control could offer an alternative to synthetic insecticides with potential environmental concerns. Further research is needed to explore its effectiveness and develop practical applications.
Fenchyl alcohol's potential extends to the pharmaceutical field. Research suggests it may possess anti-inflammatory and analgesic properties []. Additionally, studies have explored its use as a penetration enhancer, facilitating the delivery of drugs through the skin []. While these areas are under investigation, fenchyl alcohol's biocompatibility and diverse properties make it an interesting candidate for further pharmaceutical development.
(1R)-endo-(+)-Fenchyl alcohol is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O. It is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework and a hydroxyl (-OH) functional group. This compound is known for its pleasant odor, often described as floral or sweet, making it valuable in the fragrance industry. Additionally, it exhibits moderate solubility in organic solvents and low solubility in water, which influences its applications in various formulations .
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.
Research indicates that (1R)-endo-(+)-Fenchyl alcohol possesses various biological activities. It has been studied for its potential antimicrobial properties against certain bacteria and fungi. Additionally, it exhibits insecticidal activity, making it a candidate for use in natural pest control formulations. Some studies also suggest that it may have anti-inflammatory effects, though more research is needed to fully elucidate these properties .
Several methods exist for synthesizing (1R)-endo-(+)-Fenchyl alcohol:
Each method offers different yields and purity levels, impacting the compound's availability for commercial use.
(1R)-endo-(+)-Fenchyl alcohol finds applications across various industries:
Studies on (1R)-endo-(+)-Fenchyl alcohol have investigated its interactions with other compounds. Notably, it has been shown to enhance the effectiveness of certain antimicrobial agents when combined with them. This synergistic effect could lead to improved formulations in both personal care and household products. Furthermore, research into its interactions with biological systems suggests that it may modulate certain biochemical pathways, although detailed mechanisms remain under investigation .
(1R)-endo-(+)-Fenchyl alcohol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fenchone | Ketone | Has a strong minty aroma; used as a flavoring agent. |
Limonene | Monoterpene | Citrus scent; widely used in cleaning products and food flavoring. |
Camphor | Monoterpene | Known for its strong odor; used in medicinal applications. |
Geraniol | Monoterpenoid | Floral scent; utilized in perfumes and cosmetics. |
(1R)-endo-(+)-Fenchyl alcohol is unique due to its specific stereochemistry and bicyclic structure, which contribute to its distinct fragrance profile and biological activity compared to these similar compounds.
The compound (1R)-endo-(+)-Fenchyl alcohol exhibits the molecular formula C₁₀H₁₈O, positioning it within the monoterpenoid family as a bicyclic alcohol derivative [1] [2]. This molecular composition corresponds to a molecular weight of 154.25 g/mol and represents a saturated tertiary alcohol with a complex polycyclic framework [3] [4]. The compound is registered under CAS number 2217-02-9 and maintains the PubChem identifier CID 6997371 [1] [2].
Table 1: Basic Molecular Properties of (1R)-endo-(+)-Fenchyl Alcohol
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈O |
IUPAC Name | (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
CAS Registry Number | 2217-02-9 |
Molecular Weight (g/mol) | 154.25 |
PubChem CID | 6997371 |
InChI Key | IAIHUHQCLTYTSF-OYNCUSHFSA-N |
SMILES | CC1(C)[C@H]2CCC@(C2)[C@H]1O |
Constitutional isomerism within the fenchyl alcohol family manifests through multiple structural arrangements sharing the same molecular formula [5] [6]. The primary constitutional isomers include borneol and isoborneol, which differ in the spatial arrangement of substituents around the bicyclic core [7] [5]. These isomers demonstrate distinct physical and chemical properties despite maintaining identical elemental composition.
Table 2: Constitutional Isomers and Related Compounds
Compound | CAS Number | Configuration | Relationship |
---|---|---|---|
(1R)-endo-(+)-Fenchyl alcohol | 2217-02-9 | (1R,2R,4S)-endo | Target compound |
β-Fenchyl alcohol (exo-) | 22627-95-8 | (1R,2S,4S)-exo | Stereoisomer (endo/exo) |
Borneol | 507-70-0 | (1S,2R,4R)-endo | Constitutional isomer |
Isoborneol | 124-76-5 | (1R,2S,4R)-exo | Constitutional isomer |
α-Isofenchol | 512-13-0 | (1S,2S,4R)-endo | Enantiomer |
The stereoisomeric relationship between endo- and exo-fenchyl alcohols represents a critical structural distinction [8] [9]. The exo-isomer, designated as β-fenchyl alcohol, differs primarily in the orientation of the hydroxyl group relative to the bicyclic framework [8]. This stereochemical variation significantly influences the compound's physical properties and biological activity profiles.
The structural foundation of (1R)-endo-(+)-Fenchyl alcohol consists of a bicyclo[2.2.1]heptane framework, commonly referred to as the norbornane skeleton [10] [7]. This rigid bicyclic system comprises two fused cyclopentane rings sharing a common edge, creating a characteristic bridge structure that defines the compound's three-dimensional architecture [11] [12].
Table 3: Bicyclic Framework Characteristics
Structural Feature | Description |
---|---|
Core Framework | Bicyclo[2.2.1]heptane (norbornane) |
Ring System | Two fused cyclopentane rings |
Bridgehead Carbons | C1 and C4 positions |
Substituents | 1,3,3-trimethyl substitution pattern |
Hydroxyl Position | C2 position (endo orientation) |
Methyl Groups | Two geminal methyls at C3, one methyl at C1 |
The bicyclic architecture demonstrates remarkable structural rigidity due to the constraints imposed by the bridge system [11]. The bridgehead carbons at positions C1 and C4 cannot undergo inversion, maintaining fixed stereochemical relationships throughout the molecule [12]. This structural constraint contributes to the compound's conformational stability and influences its spectroscopic properties.
Substitution patterns within the framework follow a 1,3,3-trimethyl arrangement, where position C1 bears a single methyl group and position C3 carries two geminal methyl substituents [1] [3]. The hydroxyl functional group occupies position C2 in the endo orientation, projecting inward toward the concave face of the bicyclic system [10] [7]. This spatial arrangement creates distinctive steric interactions that influence both chemical reactivity and physical properties.
The norbornane framework belongs to a broader family of bicyclic monoterpenoids derived from geranyl pyrophosphate through enzymatic cyclization processes [7]. The biosynthetic pathway involves complex rearrangements that establish the characteristic bridged structure and install the specific substitution pattern observed in fenchyl alcohol [5].
The absolute stereochemical configuration of (1R)-endo-(+)-Fenchyl alcohol is definitively established as (1R,2R,4S), representing the spatial arrangement of substituents around three defined stereocenters [1] [13]. This configuration assignment derives from comprehensive spectroscopic analysis combined with chemical correlation studies and optical rotation measurements [14] [15].
Table 4: Stereochemical Parameters
Parameter | Description |
---|---|
Number of Stereocenters | 3 defined stereocenters |
Absolute Configuration | (1R,2R,4S) |
Stereoisomers | endo-Fenchol, exo-Fenchol (β-Fenchol) |
Enantiomeric Form | (1R)-endo-(+)-Fenchyl alcohol |
Conformational Preference | endo configuration preferred |
The stereocenter at position C1 adopts the R configuration, establishing the absolute stereochemistry for the tertiary carbon bearing the methyl substituent [13]. Position C2, which carries the hydroxyl functional group, similarly maintains R configuration, while the bridgehead carbon C4 exhibits S configuration [1] [2]. This specific arrangement of stereocenters creates the naturally occurring (+)-enantiomer with characteristic dextrorotatory optical activity.
Optical rotation measurements consistently demonstrate positive values ranging from +10.5° to +11.0° when measured at the sodium D-line (589 nm) using ethanol as solvent at 10% concentration [4] [16]. These optical rotation data provide crucial supporting evidence for the assigned absolute configuration and serve as diagnostic parameters for compound authentication [17].
The endo stereochemical preference relates to the spatial orientation of the hydroxyl group relative to the bicyclic framework [10] [8]. In the endo configuration, the hydroxyl substituent projects toward the concave face of the norbornane system, creating specific steric interactions with the bridging methylene groups [7]. This orientation contrasts with the exo configuration observed in β-fenchyl alcohol, where the hydroxyl group extends away from the bicyclic core [8] [9].
Stereochemical assignment methodologies include circular dichroism spectroscopy, nuclear magnetic resonance analysis, and chemical correlation with compounds of known absolute configuration [18] [15]. The CD exciton chirality method provides particularly valuable confirmation of absolute stereochemistry through analysis of Cotton effects in the ultraviolet spectral region [18].
Conformational analysis of (1R)-endo-(+)-Fenchyl alcohol reveals complex dynamic behavior that varies significantly between gas and solid phases [19] [20]. Gas-phase studies utilizing high-resolution vibrational spectroscopy have uncovered unusual conformational phenomena, including quantum tunneling effects involving the hydroxyl hydrogen atom [19] [20].
Table 5: Conformational Analysis Data
Phase/Method | Key Findings |
---|---|
Gas Phase (Computational) | Multiple conformers predicted |
Gas Phase (Experimental) | Complex OH/OD stretching spectra observed |
Solid Phase | Crystalline solid at room temperature |
Quantum Tunneling Effect | Hydrogen delocalization between near-degenerate conformers |
Torsional States | Energy differences: 16(1) cm⁻¹ (OH), 7(1) cm⁻¹ (OD) |
Gas-phase conformational investigations employing FTIR and Raman jet spectroscopy reveal unusually complex OH and OD stretching spectra compared to conventional alcohols [19] [20]. These spectral complexities arise from hydrogen delocalization through quantum tunneling between two non-equivalent but accidentally near-degenerate conformers separated by low and narrow energy barriers [19]. The energy differences between torsional states measure only 16(1) cm⁻¹ for the protiated form and 7(1) cm⁻¹ for the deuterated analog [19] [20].
Quantum tunneling phenomena become particularly pronounced due to the light mass of the hydrogen atom and the specific geometric constraints imposed by the bicyclic framework [19] [20]. The tunneling probability exhibits strong isotope effects, with deuteration significantly reducing the tunneling rate due to the increased mass of the deuterium nucleus [21]. These effects manifest as distinct spectral signatures that differentiate fenchyl alcohol from related monoterpenoids such as borneol and isopinocampheol [19].
Computational studies predict multiple conformational minima arising from rotation around the C-OH bond [22]. The barrier heights for interconversion between conformers depend critically on steric interactions between the hydroxyl group and neighboring methyl substituents [19]. Advanced theoretical methods including density functional theory calculations with dispersion corrections provide accurate predictions of conformational energies and barrier heights [22].
Solid-phase behavior demonstrates characteristic crystalline properties with melting points ranging from 37-46°C [4] [23] [24]. The transition from solid to liquid phase involves reorganization of intermolecular hydrogen bonding networks that stabilize the crystalline lattice [23]. X-ray crystallographic studies could provide detailed structural information regarding molecular packing arrangements and intermolecular interactions, though specific crystal structure data for fenchyl alcohol remains limited in the current literature [25].
Temperature-dependent conformational equilibria shift as thermal energy overcomes rotational barriers around the hydroxyl group [21]. At elevated temperatures, rapid interconversion between conformers occurs, leading to averaged spectroscopic signatures that differ markedly from low-temperature behavior [19]. These temperature effects prove crucial for understanding the compound's behavior in various applications and reaction conditions.
The biosynthesis of (1R)-endo-(+)-Fenchyl alcohol occurs within the larger context of terpenoid metabolism, which represents one of the most diverse and structurally complex families of natural products [1]. Terpene biosynthesis is traditionally divided into two distinct phases: the first involves the assembly of hydrocarbon backbones and cyclization catalyzed by oligoprenyl synthetases and terpene cyclases, while the second phase encompasses the decoration of these scaffolds through various tailoring enzymes [1].
Terpenoid biosynthesis initiates with the universal five-carbon building blocks isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which are assembled through either the 2-C-methyl-D-erythritol 4-phosphate pathway or the mevalonic acid pathway [1]. These pathways utilize different precursors and enzymes, with various organisms employing either or both pathways depending on their metabolic requirements [1].
Pathway Component | Function | Product | Location |
---|---|---|---|
Geranyl pyrophosphate synthase | Substrate formation | Geranyl pyrophosphate | Plastids |
Monoterpene synthase | Cyclization | Monoterpene products | Plastids |
Cytochrome P450 monooxygenases | Hydroxylation | Oxygenated products | Endoplasmic reticulum |
Short-chain dehydrogenases | Reduction/oxidation | Modified products | Cytoplasm |
The monoterpene biosynthesis framework specifically involves the conversion of geranyl pyrophosphate, a ten-carbon precursor, into diverse monoterpene structures through the action of specialized enzymes known as monoterpene synthases [2]. These enzymes are classified by the Enzyme Commission as carbon-oxygen lyases acting on phosphates or intramolecular lyases, reflecting their ability to catalyze complex cyclization reactions [2].
Monoterpene synthases possess conserved structural features, including the DDXXD motif rich in aspartic acid residues, which combines with divalent metal ions such as magnesium to facilitate substrate binding and catalysis [3]. The enzymatic process requires a cluster of three magnesium ions to facilitate the ionization of the substrate and release of the pyrophosphate moiety, thereby initiating a cyclization cascade involving multiple carbocation intermediates [4].
The enzymatic cyclization of geranyl pyrophosphate to (1R)-endo-(+)-Fenchyl alcohol represents one of the most mechanistically complex reactions in monoterpene biosynthesis [5]. This process is catalyzed by geranyl pyrophosphate:(-)-endo-fenchol cyclase, an enzyme that belongs to the TPS-b subfamily of terpene synthases [6] [7].
The cyclization mechanism begins with the metal-assisted ionization of geranyl pyrophosphate, which cannot be cyclized directly due to the C2-C3 trans-double bond configuration [8]. The reaction necessarily involves both isomerization and cyclization steps, with the initial ionization assisted by divalent metal ions in a process analogous to prenyltransferase reactions [8].
Mechanistic studies using oxygen-18 labeled precursors and mass spectrometric analysis have confirmed that water serves as the sole source of the carbinol oxygen atom in endo-fenchol, indicating the participation of solvent in terminating the carbocationic reaction [9]. This distinguishes fenchol cyclase from other monoterpene cyclases that terminate cyclization through deprotonation or cation capture by the pyrophosphate moiety [9].
The enzyme exhibits absolute specificity for magnesium ions, with manganese and cobalt providing only minimal catalytic activity [10]. Kinetic studies have demonstrated that the observed reaction rate correlates with the calculated concentration of the geranyl pyrophosphate-magnesium complex, supporting the intramolecular analog of the prenyltransferase mechanism [10].
Reaction Step | Substrate | Product | Mechanism |
---|---|---|---|
Ionization | Geranyl pyrophosphate | Geranyl cation | Metal-assisted departure |
Isomerization | Geranyl cation | Linalyl pyrophosphate | Suprafacial rearrangement |
Cyclization | Linalyl pyrophosphate | α-Terpinyl cation | Anti-endo conformation |
Termination | α-Terpinyl cation | Fenchyl alcohol | Water addition |
The cyclization process involves the formation of multiple carbocation intermediates that are stabilized through tight ion pairing with the pyrophosphate anion [11]. Isotope labeling studies have demonstrated the absence of phosphate interchange and the complete lack of positional oxygen isotope exchange, indicating remarkably tight restriction on the motion of the pyrophosphate anion with respect to its cationic terpenyl reaction partner [11].
The stereochemical aspects of (1R)-endo-(+)-Fenchyl alcohol biosynthesis involve precise control of molecular configuration at multiple stages of the cyclization cascade [5]. The conversion of geranyl pyrophosphate to (-)-endo-fenchol proceeds through the initial isomerization of the substrate to (3R)-linalyl pyrophosphate followed by cyclization of this enzyme-bound intermediate [5].
Enantioselective studies using phosphatase-free preparations of (-)-endo-fenchol cyclase from Foeniculum vulgare fruit have demonstrated that the (3R)-enantiomer of linalyl pyrophosphate is strongly preferred for cyclization to (-)-endo-fenchol [5]. When racemic linalyl pyrophosphate was subjected to partial conversion, the residual substrate was predominantly the (3S)-enantiomer, confirming the stereochemical preference of the enzyme [5].
The stereochemical model has been further validated through direct testing of synthetic (3R)-linalyl pyrophosphate, which exhibited a lower Km value than geranyl pyrophosphate and a relative velocity nearly three times higher [5]. Conversely, (3S)-linalyl pyrophosphate was not an effective substrate for (-)-endo-fenchol biosynthesis but did produce low levels of the enantiomeric (+)-endo-fenchol through anomalous cyclization [5].
Stereochemical analysis of the cyclization mechanism has revealed that geranyl pyrophosphate undergoes cyclization to bornyl pyrophosphate with net retention of configuration at C-1 of the acyclic precursor [12]. This stereochemistry is consistent with a reaction mechanism whereby geranyl pyrophosphate is first stereospecifically isomerized to linalyl pyrophosphate, which then undergoes rotation about the C-2-C-3 bond to adopt the cisoid conformer before cyclization from the anti-endo configuration [12].
Stereochemical Feature | Configuration | Significance |
---|---|---|
Geranyl pyrophosphate C-1 | (R)-configuration | Substrate stereochemistry |
Linalyl pyrophosphate C-3 | (3R)-configuration | Intermediate preference |
α-Terpinyl cation C-4 | (4R)-configuration | Cyclization intermediate |
Fenchyl alcohol C-1 | (1R)-configuration | Product stereochemistry |
Fenchyl alcohol C-2 | (2R)-configuration | Hydroxyl position |
Fenchyl alcohol C-4 | (4S)-configuration | Bicyclic framework |
The isomerization step appears to be rate-limiting in the coupled isomerization-cyclization of geranyl pyrophosphate to (-)-endo-fenchol, as evidenced by the superior kinetic properties of linalyl pyrophosphate as a direct substrate [5]. This mechanistic feature ensures stereochemical fidelity throughout the biosynthetic process and contributes to the high enantioselectivity observed in the enzymatic reaction [5].
The biosynthetic pathway leading to (1R)-endo-(+)-Fenchyl alcohol shares fundamental mechanistic features with other monoterpene cyclases while exhibiting distinctive characteristics that distinguish it from related bicyclic monoterpene biosynthesis [13]. Comparative analysis reveals both conserved elements and unique features that contribute to the structural diversity of monoterpene products.
Mechanistic similarities exist between fenchol cyclase and other monoterpene cyclases such as bornyl pyrophosphate synthase and camphene synthase. All these enzymes utilize geranyl pyrophosphate as substrate and proceed through linalyl pyrophosphate intermediates, with cyclization occurring via the anti-endo conformation [13]. The stereochemical elements of substrate isomerization and intermediate cyclization are conserved across these related enzymes [13].
However, fenchol cyclase exhibits a unique termination mechanism that distinguishes it from other monoterpene cyclases. While most monoterpene cyclases terminate cyclization through deprotonation or pyrophosphate capture, fenchol cyclase employs water as an external nucleophile to terminate the carbocationic reaction [6]. This mechanistic difference results in the formation of a secondary alcohol rather than a hydrocarbon or pyrophosphate ester [6].
Cyclase | Termination | Product Type | Stereochemistry | Specificity |
---|---|---|---|---|
Fenchol cyclase | Water addition | Secondary alcohol | (1R,2R,4S) | High (>85%) |
Bornyl pyrophosphate synthase | Pyrophosphate attack | Pyrophosphate ester | (1S,2R,4R) | High (>85%) |
Camphene synthase | Deprotonation | Alkene | (1S,4R) | Moderate (60-80%) |
Pinene synthase | Deprotonation | Alkene | (1R,5R) | Moderate (60-80%) |
Evolutionary analysis suggests that fenchol cyclase belongs to the TPS-b subfamily of angiosperm-specific terpene synthases, which are primarily dedicated to secondary metabolism [14]. This subfamily evolved from ancestral diterpene synthases through gene duplication and functional divergence, with specialization toward monoterpene production [14].
The active site architecture of fenchol cyclase shares structural similarities with other class I terpene cyclases, including the conserved DDXXD motif and metal-binding domains [15]. However, specific amino acid residues within the active site confer substrate specificity and product selectivity, with the three-dimensional contour of the enzyme active site serving as a template for catalysis [15].
Comparative kinetic analysis reveals that fenchol cyclase exhibits high substrate specificity for geranyl pyrophosphate with a Km value of approximately 3.0 μM, which is comparable to other efficient monoterpene synthases [5]. The catalytic efficiency and product specificity of fenchol cyclase make it an attractive target for biotechnological applications and metabolic engineering approaches [16].
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